molecular formula C22H20FN3O3 B11362583 5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11362583
M. Wt: 393.4 g/mol
InChI Key: QSQCDOVULPPOKR-UHFFFAOYSA-N
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Description

5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzimidazole core substituted with fluorobenzyl and methoxybenzyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the benzimidazole core, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Fluorobenzyl)oxy)phenylboronic acid
  • 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine

Uniqueness

Compared to similar compounds, 5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H20FN3O3/c1-28-21-10-15(4-9-20(21)29-13-14-2-5-16(23)6-3-14)12-24-17-7-8-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27)

InChI Key

QSQCDOVULPPOKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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